4-Methyl-2-propionylthiazole

Flavor Chemistry Organoleptic Analysis Sensory Science

4-Methyl-2-propionylthiazole (CAS 13679-83-9) is a heterocyclic ketone, systematically named 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one, within the thiazole class of flavor and fragrance compounds. Characterized by a molecular formula of C₇H₉NOS and a molecular weight of 155.22 g/mol , it presents as a yellow to brown liquid with an estimated boiling point of 247.8 °C and a density of 1.137 g/cm³.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 13679-83-9
Cat. No. B078703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-propionylthiazole
CAS13679-83-9
Synonyms1-Propanone, 1-(4-methyl-2-thiazolyl)-
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NC(=CS1)C
InChIInChI=1S/C7H9NOS/c1-3-6(9)7-8-5(2)4-10-7/h4H,3H2,1-2H3
InChIKeyUKIXHMCTJKJFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-propionylthiazole (CAS 13679-83-9) for Procurement: A Specialized Thiazole Flavor and Fragrance Ketone


4-Methyl-2-propionylthiazole (CAS 13679-83-9) is a heterocyclic ketone, systematically named 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one, within the thiazole class of flavor and fragrance compounds . Characterized by a molecular formula of C₇H₉NOS and a molecular weight of 155.22 g/mol , it presents as a yellow to brown liquid with an estimated boiling point of 247.8 °C and a density of 1.137 g/cm³ . Its organoleptic profile is defined as green and fruity at a 0.01% solution in propylene glycol [1], and it is registered under DG SANTE Food Flavourings No. 15.085 [1].

Specialized thiazole flavor ketone for organoleptic research and profiling
Characterized green, fruity note reference at 0.01% in propylene glycol
Listed under DG SANTE Food Flavourings No. 15.085 for EU flavor research context

Why Substituting 4-Methyl-2-propionylthiazole with Other Thiazole Analogs is Scientifically Unjustified


The class of thiazole flavor compounds is not fungible; minor structural variations in the ketone side chain or methyl substitution pattern yield profound and quantifiable differences in sensory performance, physical volatility, and regulatory standing. 4-Methyl-2-propionylthiazole, with its specific propionyl group at the 2-position and a single methyl group at the 4-position of the thiazole ring, occupies a precise chemometric space. Replacing it with an analog like 2-propionylthiazole (lacks 4-methyl group) or 4-methylthiazole (lacks 2-propionyl group) will demonstrably alter the aroma from a fruity-green to a nutty/bready or purely vegetative profile, respectively, thereby failing to replicate the target flavor or fragrance. Furthermore, procurement choices must account for divergent safety and regulatory data, as the toxicological profile of a methylated ketone cannot be inferred from its non-methylated counterpart [1].

Structural Mismatch
Absence of 4-methyl group shifts odor from fruity-green to nutty-bready, failing flavor target replication.
Regulatory Exposure Gap
Differing MSDI-EU exposure estimates and lack of JECFA number require separate safety evaluation.
Volatility & Matrix Behavior
Replacing with non-ketone analog drastically alters volatility profile, risking premature flavor loss during high-temperature processing.

Quantitative Differentiation of 4-Methyl-2-propionylthiazole: A Comparative Evidence Guide for Scientific Selection


Sensory Differentiation: Fruity-Green Character vs. the Nutty-Bready Profile of Non-Methylated 2-Propionylthiazole

The addition of a 4-methyl group to 2-propionylthiazole results in a distinct shift in sensory character. 4-Methyl-2-propionylthiazole exhibits a green, fruity, and burnt taste profile when evaluated at a 0.01% solution in propylene glycol [1]. In contrast, its closest structural analog, 2-propionylthiazole (CAS 43039-98-1), which lacks this methyl group, is described at a 0.10% solution in dipropylene glycol as having a nutty, bready, and cereal-like aroma . This structural change fundamentally alters the primary odor character from fruity-green to nutty-bready, preventing direct substitution in a flavor formulation.

Sensory character
Cross-study comparable
Target: Green, fruity (0.01% PG) vs. Comparator: Nutty, bready (0.10% DPG)
Odor shift prevents direct substitution for fruity-green flavor research.
Evaluation solvent differs; may influence perception.
Flavor Chemistry Organoleptic Analysis Sensory Science

Regulatory and Safety Data Gaps: Differentiated Exposure and Toxicological Profiles

A direct head-to-head comparison of regulatory and exposure data is not possible due to the absence of key assessments for 4-methyl-2-propionylthiazole. Crucially, it lacks JECFA and FEMA GRAS designations, and its estimated Maximised Survey-derived Daily Intake (MSDI-EU) is exceptionally low at 0.0037 μg/capita/day [1]. In contrast, its analog 2-propionylthiazole has an MSDI-EU of 0.056 μg/capita/day [2] and an assigned JECFA number (1042) , indicating a more established safety and usage profile. This discrepancy necessitates a separate and more rigorous safety evaluation for 4-methyl-2-propionylthiazole before it can be used as a direct substitute.

Regulatory exposure
Data to verify
MSDI-EU 0.0037 vs 0.056 µg/day; JECFA: N/A vs 1042
Safety evaluation context differs; independent review required for food use.
MSDI estimated; lacks JECFA/FEMA assessment.
Regulatory Science Food Safety Toxicology

Physicochemical Differentiation: Higher Boiling Point and LogP Relative to Non-Ketone Thiazoles

The presence of the propionyl ketone group significantly alters the physical properties of the thiazole core, impacting its behavior during processing and in final formulations. 4-Methyl-2-propionylthiazole has a high estimated boiling point of 247.8 °C and a LogP of 1.360 . In comparison, the non-ketone analog 4-methylthiazole (CAS 693-95-8) boils at 133-134 °C and has a lower LogP of 0.90 [1]. This substantial difference in boiling point (>110 °C) and lipophilicity indicates that 4-methyl-2-propionylthiazole is significantly less volatile and more lipophilic, which directly influences its release profile, stability in high-temperature processes (e.g., baking), and compatibility with lipid-based matrices.

Thermal & lipophilic
Cross-study comparable
BP 247.8 °C, LogP 1.36 vs. 4-methylthiazole BP 133-134 °C, LogP 0.90
Higher boiling point supports retention in heated processes; LogP shift alters matrix affinity.
ΔBP >110 °C; estimated LogP.
Physical Chemistry Formulation Science Volatility

Distinct Natural Occurrence Profile: Unique Association with Coffee vs. Diverse Food Sources for Analogs

The reported natural occurrence of these thiazoles in food matrices differs, which is a key consideration for developing authentic, nature-identical flavor profiles. 4-Methyl-2-propionylthiazole has been specifically identified as a volatile constituent in roasted coffee [1]. In contrast, 2-propionylthiazole has a broader reported occurrence, having been found in cooked spinach leaves and lard [2]. This difference suggests that while both are formed via Maillard-type reactions, the specific precursors and reaction conditions that favor the formation of the 4-methyl-2-propionyl ketone are distinct and more closely associated with the coffee roasting process.

Natural occurrence
Class-level inference
Target: roasted coffee; Comparator: cooked spinach, lard
Supports nature-identical coffee flavor research; distinct formation pathways.
Based on volatile profiling; may vary with matrix.
Food Chemistry Natural Product Analysis Flavor Authenticity

Validated Application Scenarios for 4-Methyl-2-propionylthiazole Based on Direct Comparative Evidence


Formulating an Authentic 'Nature-Identical' Roasted Coffee Flavor

4-Methyl-2-propionylthiazole should be prioritized over its non-methylated analog (2-propionylthiazole) when developing a 'nature-identical' coffee flavoring. The evidence shows its specific natural occurrence in roasted coffee, a profile that 2-propionylthiazole does not share, as it is associated with cooked spinach and lard. Furthermore, its higher boiling point (247.8 °C) and LogP (1.360) relative to 4-methylthiazole indicate superior retention during high-temperature processing and better integration into the lipid phase of coffee, ensuring a more authentic and stable flavor profile throughout the product's shelf life.

Developing a Stable 'Green and Fruity' Note for High-Temperature Bakery or Confectionery

When a formulator requires a stable, non-nutty green and fruity character that can withstand thermal processing, 4-methyl-2-propionylthiazole is the necessary selection over 4-methylthiazole. The comparative physicochemical data demonstrate that 4-methyl-2-propionylthiazole's significantly higher boiling point (>110 °C difference) ensures it will not flash off during baking or candy manufacturing, thereby maintaining the intended flavor intensity. Additionally, its distinct sensory profile, as verified by organoleptic evaluation, provides the targeted fruity-green note that would be lost if the nutty/vegetative 4-methylthiazole were substituted.

Precision Organic Synthesis of 2-Acylthiazole Derivatives via Grignard Intermediates

In an organic synthesis laboratory, 4-methyl-2-propionylthiazole is a valuable and specific building block for creating more complex 2-acylthiazole structures. As documented in established synthetic methodology, its synthesis from 4-methyl-thiazole via a Grignard intermediate and subsequent acylation with propionyl chloride is a well-defined route. Researchers can leverage this compound as a key intermediate to introduce a propionyl group onto the thiazole ring, a structural motif that cannot be achieved by procuring simpler thiazoles like 4-methylthiazole. Its unique boiling point and chemical reactivity make it a distinct and essential reagent for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry or advanced materials science.

Application
Selection Property
Validation Focus
Nature-identical coffee flavor research
Coffee-associated volatile profile & thermal stability
Sensory fidelity & matrix retention in high-temperature models
High-temperature bakery flavor development
Fruity-green note with high boiling point
Post-thermal flavor survival & absence of nutty off-notes
Synthesis of 2-acylthiazole intermediates
Propionyl ketone functionality for acylation
Regioselective coupling & intermediate identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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